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An In-Depth Technical Guide to (5-Isopropoxypyridin-3-yl)boronic acid

Topic: (5-Isopropoxypyridin-3-yl)boronic acid CAS Number: 850991-41-2[1] Audience:

Researchers, scientists, and drug development professionals.

Abstract
(5-Isopropoxypyridin-3-yl)boronic acid is a heterocyclic organic compound that has

emerged as a valuable building block in modern synthetic chemistry. Its unique structure,

combining a pyridine core with a versatile boronic acid moiety and an isopropoxy substituent,

makes it a key intermediate in the synthesis of complex molecules, particularly within the

pharmaceutical industry. This guide provides a comprehensive overview of its physicochemical

properties, core applications in palladium-catalyzed cross-coupling reactions, and a detailed,

validated experimental protocol for its use. The discussion is grounded in the mechanistic

principles of organoboron chemistry, offering field-proven insights for its effective application in

research and drug development.

Core Characteristics and Physicochemical
Properties
Understanding the fundamental properties of a reagent is critical for its successful application.

(5-Isopropoxypyridin-3-yl)boronic acid is a stable, solid compound under standard
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laboratory conditions, but like many boronic acids, it requires proper handling to prevent

degradation, particularly protodeboronation under certain conditions.

Structural Information
The molecule's structure is centered on a pyridine ring, which is a common motif in a vast

number of biologically active compounds. The boronic acid group at the 3-position and the

isopropoxy group at the 5-position are crucial for its reactivity and physical properties.
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Caption: Chemical structure of (5-Isopropoxypyridin-3-yl)boronic acid.

Physicochemical Data
The quantitative properties of (5-Isopropoxypyridin-3-yl)boronic acid are summarized below.

These values are essential for calculating reaction stoichiometries, selecting appropriate

solvents, and understanding the compound's general behavior.
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Property Value Source

CAS Number 850991-41-2 [1]

Molecular Formula C₈H₁₂BNO₃ [2]

Molecular Weight 181.00 g/mol [2]

Appearance
Solid (Typically off-white to

white powder)
General Knowledge

Solubility

Soluble in organic solvents like

Dioxane, DMF, THF. Low

solubility in water.

[3]

Storage
Store in a cool, dry place

under an inert atmosphere.
[4]

Significance in Drug Discovery and Medicinal
Chemistry
The utility of (5-Isopropoxypyridin-3-yl)boronic acid in drug development stems from two

core chemical features: the pyridine ring and the boronic acid functional group.

The Pyridine Scaffold: The pyridine ring is a privileged structure in medicinal chemistry. Its

nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological

pH, which can significantly enhance the solubility and pharmacokinetic properties of a drug

candidate.

The Boronic Acid Moiety: Boronic acids are not merely synthetic handles; they are

pharmacologically significant. The boron atom's empty p-orbital makes it a Lewis acid

capable of forming reversible covalent bonds with diols, including specific residues like

serine in the active sites of enzymes. This property has been famously exploited in drugs like

Bortezomib (Velcade®), an inhibitor of the 26S proteasome used to treat multiple myeloma.

[3][5][6] The incorporation of boronic acids into drug candidates is a growing strategy for

targeting enzymes that traditional inhibitors struggle to address.[7][8]
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This specific building block allows for the precise installation of an isopropoxy-substituted

pyridine ring into a target molecule, a common strategy for modulating properties like

lipophilicity and metabolic stability.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The premier application of (5-Isopropoxypyridin-3-yl)boronic acid is the Suzuki-Miyaura

cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This

reaction is a cornerstone of modern synthesis due to its high efficiency, mild reaction

conditions, and exceptional tolerance of various functional groups.[9][10]

Mechanistic Overview
The reaction is catalyzed by a palladium(0) complex and involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or

vinyl halide (R¹-X), forming a Pd(II) complex.

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic

group (R²) to the palladium center, displacing the halide. The choice of base is critical as it

facilitates the formation of a more nucleophilic boronate species.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple

and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the

Pd(0) catalyst.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design
When using heterocyclic boronic acids like (5-Isopropoxypyridin-3-yl)boronic acid, certain

challenges can arise. The electron-deficient nature of the pyridine ring can slow the rate of

transmetalation, and the compound can be susceptible to protodeboronation (cleavage of the

C-B bond by a proton source).[11] Therefore, experimental conditions must be chosen

carefully:

Catalyst/Ligand System: Modern, electron-rich phosphine ligands (e.g., SPhos, XPhos) are

often employed to accelerate both the oxidative addition and reductive elimination steps,

leading to higher yields and faster reactions.[9]
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Base Selection: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used. Stronger

bases can promote side reactions, while weaker bases may not efficiently generate the

active boronate species.

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common.

Water is often necessary to dissolve the inorganic base and facilitate the formation of the

boronate.[9]

Validated Experimental Protocol: Microwave-
Assisted Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the efficient coupling of (5-
Isopropoxypyridin-3-yl)boronic acid with a generic aryl bromide. Microwave irradiation is

used to accelerate the reaction, often reducing reaction times from hours to minutes.

Materials
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Reagent/Material Amount (example) Moles (equiv) Purpose

Aryl Bromide 1.0 mmol 1.0 Electrophilic partner

(5-Isopropoxypyridin-

3-yl)boronic acid
217 mg 1.2 Nucleophilic partner

Pd₂(dba)₃

(Tris(dibenzylideneace

tone)dipalladium(0))

23 mg 0.025 (2.5 mol%) Palladium Pre-catalyst

SPhos (2-

Dicyclohexylphosphin

o-2',6'-

dimethoxybiphenyl)

41 mg 0.10 (10 mol%) Ligand

K₃PO₄ (Potassium

Phosphate)
425 mg 2.0 Base

1,4-Dioxane / H₂O

(10:1)
5.5 mL - Solvent System

Microwave Reaction

Vial (10 mL)
1 - Reaction Vessel

Magnetic Stir Bar 1 - Agitation

Step-by-Step Methodology
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar,

add the aryl bromide (1.0 equiv), (5-Isopropoxypyridin-3-yl)boronic acid (1.2 equiv),

Pd₂(dba)₃ (0.025 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

Expert Insight: Using a slight excess (1.2 equiv) of the boronic acid ensures complete

consumption of the potentially more valuable aryl halide and compensates for any

potential protodeboronation.

Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas

(e.g., Argon or Nitrogen). Repeat this cycle three times.
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Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive

Pd(II) state. Establishing an inert atmosphere is crucial for catalytic activity and

reproducibility.

Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O) via syringe.

Trustworthiness: Using degassed solvents further minimizes the presence of dissolved

oxygen, creating a self-validating system where catalyst deactivation is minimized.

Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the mixture to

120 °C for 20 minutes with stirring.

Expert Insight: Microwave heating provides rapid and uniform energy transfer, dramatically

accelerating the reaction rate compared to conventional oil bath heating.

Reaction Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute

the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water

(10 mL) and then with brine (10 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product can then be purified by

flash column chromatography on silica gel.

Workflow Visualization
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Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Synthesis and Handling Considerations
General Synthesis Route
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(5-Isopropoxypyridin-3-yl)boronic acid is typically synthesized from a halogenated

precursor, such as 3-bromo-5-isopropoxypyridine. A common and effective method involves a

lithium-halogen exchange at low temperature followed by quenching with a trialkyl borate ester

and subsequent acidic hydrolysis. This method provides reliable access to the desired boronic

acid.

Storage and Handling
Boronic acids can undergo trimerization to form boroxines upon dehydration. While this is often

a reversible process, it can affect the compound's physical properties and reactivity. For long-

term stability and consistent results, it is recommended to:

Store the compound under an inert atmosphere (Argon or Nitrogen).

Keep it in a cool and dry environment, such as a desiccator.

Avoid prolonged exposure to air and moisture.

Conclusion
(5-Isopropoxypyridin-3-yl)boronic acid (CAS: 850991-41-2) is a highly versatile and valuable

reagent for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions

allows for the efficient construction of complex biaryl and heteroaryl structures that are central

to many drug discovery programs. By understanding its fundamental properties, the

mechanistic nuances of its reactivity, and employing validated protocols, researchers can

effectively leverage this building block to accelerate the synthesis of novel chemical entities

with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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